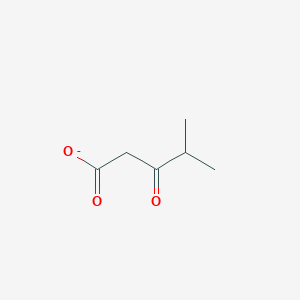

4-Methyl-3-oxopentanoate

Description

Contextualization within β-Keto Ester Chemistry

4-Methyl-3-oxopentanoate belongs to the class of β-keto esters, which are characterized by a ketone functional group located at the β-carbon position relative to the ester group. fiveable.me This structural arrangement imparts unique reactivity to these molecules, making them valuable intermediates in a wide array of chemical transformations. fiveable.me The chemistry of β-keto esters is foundational in organic synthesis, with reactions like the Claisen condensation being a classic method for their formation. wikipedia.orgresearchgate.net This reaction involves the condensation of two ester molecules in the presence of a base to form a β-keto ester. wikipedia.org The versatility of β-keto esters stems from the presence of both electrophilic and nucleophilic centers, allowing them to participate in a variety of reactions. researchgate.net

Significance as a Versatile Synthetic Intermediate and Research Probe

The utility of this compound as a synthetic intermediate is extensive. It serves as a crucial starting material in the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds. For instance, it is a precursor in the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound found in Turkish tobacco leaves. pharmaffiliates.com Furthermore, it plays a role in the preparation of 1,3-polyol arrays through stereoselective rearrangement reactions. pharmaffiliates.com Its applications extend to the synthesis of heterocyclic compounds, such as triazolopyrimidinone (B1258933) derivatives which act as inhibitors for the Wnt/β-catenin pathway, and covalent histamine (B1213489) H3 receptor inhibitors.

In a research context, this compound and its derivatives are employed to investigate reaction mechanisms and explore new synthetic methodologies. For example, the palladium-catalyzed reactions of allylic β-keto carboxylates, a class of compounds to which derivatives of this compound belong, have opened up new avenues in organic synthesis that are not achievable through conventional methods. nih.gov

Historical Development and Emerging Research Directions

The study of β-keto esters has a long history, with early research focusing on their synthesis and fundamental reactivity. cdnsciencepub.com The Claisen condensation, discovered in the late 19th century, provided the initial gateway to this class of compounds. wikipedia.orgresearchgate.net Over the years, the synthetic utility of β-keto esters has been significantly expanded, particularly through the development of metal-catalyzed reactions. nih.gov

Current and emerging research continues to explore the potential of this compound and related β-keto esters. One area of focus is the development of more efficient and environmentally friendly synthetic methods. This includes the use of enzymatic catalysts, such as immobilized Candida antarctica lipase (B570770) B, for the transesterification of this compound. researchgate.net Additionally, research is ongoing to uncover new biological activities of compounds derived from this compound. For instance, some studies have investigated the potential of similar keto esters for their antimicrobial and antifungal properties. ontosight.ai There is also interest in its role in inhibiting the production of reactive oxygen species, which has implications for its potential anti-inflammatory and anti-cancer activities. biosynth.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | ontosight.ainih.gov |

| Molecular Weight | 144.17 g/mol | ontosight.ainih.gov |

| Appearance | Colorless Oil or Colorless to pale yellow liquid | pharmaffiliates.com |

| Density | 1.013 g/cm³ | |

| Boiling Point | 73 - 74 °C (7 hPa) | merckmillipore.com |

| CAS Number | 42558-54-3 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9O3- |

|---|---|

Molecular Weight |

129.13 g/mol |

IUPAC Name |

4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |

InChI Key |

ZXLSKTZECNUVIS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C(=O)CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Foundational Synthesis Routes

Two principal pathways for the synthesis of 4-methyl-3-oxopentanoate are the direct esterification of 4-methyl-3-oxopentanoic acid and the carbon-carbon bond-forming Claisen condensation.

Esterification of 4-Methyl-3-oxopentanoic Acid

A direct and straightforward method for producing this compound is the esterification of 4-methyl-3-oxopentanoic acid with methanol (B129727). This reaction is typically performed under acidic conditions to facilitate the conversion.

The esterification process is catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). googleapis.com The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by methanol. The reaction is generally carried out under reflux conditions, at approximately 65–70°C, for a duration of 6 to 8 hours to ensure the equilibrium shifts towards the formation of the ester product. Key to a successful reaction is the use of anhydrous reagents to prevent competitive hydrolysis of the ester.

Table 1: Key Parameters for Acid-Catalyzed Esterification

| Parameter | Condition | Rationale |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Protonates the carboxylic acid, enhancing its reactivity. |

| Reactant Purity | Anhydrous methanol and acid | Prevents hydrolysis of the ester product. |

| Temperature | 65–70°C (Reflux) | Drives the reaction towards completion. |

| Reaction Time | 6–8 hours | Allows the reaction to reach equilibrium. |

| Purification | Distillation under reduced pressure | Isolates the final product. |

For industrial-scale production, maintaining reaction efficiency, ensuring consistent product quality, and managing heat and mass transfer are significant challenges. numberanalytics.com Continuous flow reactors offer several advantages over traditional batch reactors for large-scale esterification processes. numberanalytics.commdpi.com These systems can significantly reduce residence time and improve yield. For instance, in related esterification processes, continuous flow systems have demonstrated the ability to increase conversion rates and operate for extended periods without loss of performance. rsc.org The use of continuous flow reactors can also enhance safety and allow for easier automation and control of reaction parameters. numberanalytics.comacs.org

Table 2: Comparison of Batch vs. Continuous Flow Reactors for Esterification

| Feature | Batch Reactors | Continuous Flow Reactors |

| Residence Time | Long (e.g., 12-24 hours) | Short (e.g., 10.5 - 60 minutes) rsc.org |

| Yield | Generally lower | Often higher (e.g., 85-96.8% conversion) rsc.org |

| Heat & Mass Transfer | Can be challenging to control numberanalytics.com | More efficient and uniform acs.org |

| Scalability | Complex to scale up numberanalytics.com | More straightforward to scale acs.org |

| Sustainability | Can generate more waste | Potential for solvent-free systems and less waste |

Claisen Condensation Reactions

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters. uomustansiriyah.edu.iqgeeksforgeeks.org This reaction involves the condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile. libretexts.orglibretexts.org

A key route to this compound involves a crossed Claisen condensation. In this variation, an enolate is generated from a suitable precursor, such as methyl acetoacetate (B1235776), which then acts as the nucleophile. This enolate attacks the electrophilic carbonyl carbon of an acyl chloride, like isobutyryl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The initial tetrahedral intermediate collapses, expelling the chloride leaving group to form the β-keto ester. libretexts.org To drive the reaction to completion, a base is used to deprotonate the resulting β-keto ester, which is then protonated in a final acidic workup step. uomustansiriyah.edu.iqjove.com

While classic Claisen condensations are base-mediated, the use of acid catalysis, particularly Lewis acids, has emerged as a powerful strategy. acs.org Lewis acids can activate the electrophilic partner, such as an ester or acyl chloride, towards nucleophilic attack. rsc.orgprinceton.edu For example, titanium tetrachloride (TiCl₄) has been shown to promote crossed-Claisen condensations between esters and acid chlorides, leading to high yields and selectivities. acs.org Non-metal Lewis acids, such as certain silicon-based catalysts, have also been developed to facilitate these reactions under mild conditions with good functional group tolerance. rsc.orgrsc.org These catalytic approaches can offer advantages in terms of reaction control and substrate scope. acs.orgrsc.org

Multi-Step Synthesis from Diverse Precursors

Multi-step syntheses allow for the construction of the this compound framework from a range of starting materials, offering flexibility in synthetic design.

A patented method for preparing 3-oxopentanoic acid alkyl esters involves the cyclization of α,β-unsaturated aldehydes, such as acrolein, with ketene. This reaction, catalyzed by a Lewis acid like boron trifluoride (BF3) at low temperatures, forms an oxetanone intermediate. Subsequent ring-opening of this intermediate with an alkali metal alcoholate, for instance, sodium methoxide, yields the desired β-keto ester.

Diketones like 2,4-hexanedione (B1211359) serve as precursors for β-keto esters through various transformations. One fundamental approach is the Claisen condensation, where a β-diketone can be synthesized by reacting an ester with a ketone. While not a direct conversion of a diketone to a β-keto ester, this highlights the close synthetic relationship. More directly, the oxidation of δ-aryl-β-dicarbonyl compounds, including β-diketones, can lead to carboxylic acids or cyclized products, demonstrating the reactivity of the diketone moiety which can be manipulated to form ester functionalities under specific conditions. beilstein-journals.org For example, the oxidation of 6-phenyl-2,4-hexanedione with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in methanol can yield a cyclized β-ketoester derivative. beilstein-journals.org

Modern and Specialized Synthetic Transformations

Recent advancements in synthetic chemistry have introduced sophisticated methods for the synthesis and application of the this compound scaffold, focusing on complexity, stereocontrol, and sustainability.

Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound moiety is a valuable building block in the synthesis of more complex molecules. For instance, it is utilized in multicomponent reactions to create fused pyridine (B92270) and thieno-pyridine systems. Its structure is also integral to the formation of bicyclic adducts through reactions with furan (B31954) derivatives, which are important in natural product synthesis. Furthermore, β-ketoesters, in general, are versatile starting materials for synthesizing complex molecules through reactions like decarboxylation, and aldol (B89426) and Claisen condensations. smolecule.com

Asymmetric Synthesis Applications (e.g., Chiral Catalyst Systems)

The development of asymmetric syntheses involving the this compound core has been a significant area of research. Chiral catalysts, such as BINAP-Ru complexes, are employed in the asymmetric reduction of the keto group to a hydroxyl group, achieving high enantiomeric excess. Another approach involves the Biginelli reaction, where 4-methyl-3-oxopentanoic acid esters react with aldehydes and thiourea (B124793) in the presence of chiral organocatalysts, like quinine (B1679958) derivatives, to produce enantiomerically enriched dihydropyrimidines. buchler-gmbh.com The SAMP-/RAMP-hydrazone method has also been successfully used for the asymmetric synthesis of related chiral ketones like (S)-(+)-4-methyl-3-heptanone. researchgate.net

Below is a table summarizing selected asymmetric synthesis applications:

Table 1: Asymmetric Synthesis Applications| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Reduction | BINAP-Ru | Chiral Hydroxy Ester | >90% |

| Biginelli Reaction | Quinine Derivative | Dihydropyrimidines | High (not specified) buchler-gmbh.com |

| SAMP-/RAMP-Hydrazone Method | SAMP/RAMP | Chiral Ketones | 81% researchgate.net |

Process Optimization and Sustainable Chemistry Considerations in Synthesis

In line with the principles of green chemistry, efforts have been made to optimize the synthesis of β-keto esters and related compounds. One sustainable approach is the use of electrochemical methods for the synthesis of β-keto spirolactones from β-keto esters, which employs green solvents like acetone (B3395972) and water and avoids stoichiometric oxidants. rsc.orgrsc.org Another advancement is the transesterification of β-keto esters under solvent-free conditions using a recyclable silica-supported boric acid catalyst, which offers high yields (87-95%) and a simple work-up procedure. nih.gov Furthermore, one-pot biosynthesis of α-substituted β-ketoesters has been achieved using a single enzyme (NerA) for both Knoevenagel condensation and reduction, operating in aqueous solutions at room temperature. acs.org

The following table details some process optimization and sustainable chemistry approaches:

Table 2: Process Optimization and Sustainable Chemistry| Method | Key Features | Yield |

|---|---|---|

| Electrochemical Synthesis | Green solvents (acetone/water), avoids stoichiometric oxidants | Good to excellent rsc.orgrsc.org |

| Solvent-Free Transesterification | Recyclable silica-supported boric acid catalyst | 87-95% nih.gov |

| One-Pot Biosynthesis | Single enzyme (NerA), aqueous solution, room temperature | Up to 95% acs.org |

Reactivity Profiles and Mechanistic Investigations in Organic Synthesis

Core Chemical Transformations

The reactivity of 4-Methyl-3-oxopentanoate is centered around its β-keto ester moiety. This functionality provides two primary sites for chemical reactions: the electrophilic carbonyl carbon of the ketone and the ester group.

The oxidation of this compound can lead to the formation of its corresponding carboxylic acid, 4-Methyl-3-oxopentanoic acid. This transformation is typically achieved using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can effectively facilitate this conversion. The resulting 4-Methyl-3-oxopentanoic acid is a branched-chain fatty acid characterized by an oxo group at the C-3 position. nih.gov

Table 1: Oxidative Derivatization of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO4) | 4-Methyl-3-oxopentanoic Acid |

The ketone group in this compound is susceptible to reduction, yielding alcohol derivatives. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for this purpose. brainly.com These reactions convert the ketone at the 3-position into a hydroxyl group, leading to the formation of 4-Methyl-3-hydroxypentanoate. brainly.com For example, the reduction of methyl 4-oxopentanoate (B1231505) to methyl 4-hydroxypentanoate (B1260314) is a well-established transformation. brainly.com Biocatalytic methods, such as using baker's yeast, have also been employed for the stereoselective reduction of related β-keto esters. rsc.orgsyntheticpages.orgresearchgate.net

Table 2: Reductive Pathways of this compound

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH4) | 4-Methyl-3-hydroxypentanoate |

| This compound | Lithium aluminum hydride (LiAlH4) | 4-Methyl-3-hydroxypentanoate |

The ester functionality of this compound can undergo nucleophilic substitution reactions. In these reactions, the alkoxy group of the ester is replaced by another nucleophile. This can be achieved under either acidic or basic conditions. For example, transesterification can occur when the compound is treated with an alcohol in the presence of an acid catalyst, leading to a different ester derivative.

Applications in Advanced Organic Synthesis

The versatile reactivity of this compound makes it a useful building block in more complex synthetic strategies, including the construction of cyclic and heterocyclic systems.

The β-keto ester functionality in compounds like this compound allows them to act as dienophiles in Diels-Alder reactions. This is due to the electron-withdrawing nature of the carbonyl groups, which makes the alkene component of the enol or enolate form electron-deficient. For instance, it can react with furan (B31954) derivatives to form bicyclic adducts, which are valuable intermediates in the synthesis of natural products. beilstein-journals.org

This compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, it can be used in condensation reactions with guanidine (B92328) hydrochloride and an aldehyde to form dihydropyrimidine (B8664642) derivatives. googleapis.com Specifically, the reaction of methyl this compound with guanidine hydrochloride and 4-fluorobenzaldehyde (B137897) yields methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate. googleapis.com These pyrimidine (B1678525) structures are core components of many biologically active molecules.

Heterocyclic Compound Synthesis

Pyrimidine Derivative Synthesis

Methyl this compound is a key starting material in the synthesis of various pyrimidine derivatives. googleapis.comnih.gov One notable application is in the preparation of methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate. googleapis.com This reaction involves the condensation of guanidine hydrochloride, 4-fluorobenzaldehyde, and methyl this compound in dimethylformamide (DMF). googleapis.com The resulting dihydropyrimidine can then be oxidized to the corresponding pyrimidine. googleapis.com

The synthesis of pyrimidine derivatives often involves the condensation of a β-keto ester like methyl this compound with an amidine. semanticscholar.orgmdpi.com For instance, non-covalent 2-alkyl-pyrimidines can be synthesized through the condensation of appropriate amidines with methyl this compound. semanticscholar.orgmdpi.com This initial product can then undergo further transformations, such as chlorination with phosphoryl chloride (POCl₃), to introduce other functional groups. semanticscholar.orgmdpi.com

Another example involves the synthesis of 4,5-dichloro-6-(1-fluoroethyl)pyrimidine, an important intermediate for aminopyrimidine derivatives. google.com This is achieved by reacting 4-amino-3-oxopentanoic acid methyl ester with formamidine, followed by chlorination at the 5- and 4-positions. google.com

The following table summarizes the synthesis of a pyrimidine derivative using methyl this compound:

| Reactants | Reagents/Solvents | Product | Yield | Reference |

| Guanidine hydrochloride, 4-Fluorobenzaldehyde, Methyl this compound | DMF, Sodium carbonate | Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate | 75% | googleapis.com |

Triazolopyrimidinone (B1258933) Synthesis (e.g., Wnt/β-catenin Pathway Inhibitors)

Methyl this compound serves as a crucial building block in the synthesis of triazolopyrimidinone derivatives, which have been identified as inhibitors of the Wnt/β-catenin signaling pathway. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. nih.govoncotarget.com

The synthesis of these inhibitors often begins with the formation of a triazole ring. This is achieved through the diazotization of an aniline (B41778) derivative, followed by treatment with sodium azide (B81097) to form an azide. This azide then undergoes cyclization with a β-ketoester, such as methyl this compound, in the presence of sodium ethoxide in ethanol (B145695) to yield a triazole-3-carboxylic acid. nih.gov This triazole intermediate is then coupled with various aromatic amines to produce the final triazolopyrimidinone compounds. nih.gov

One study reported the synthesis of a series of triazole-based inhibitors, where one compound, 3a , demonstrated potent inhibition of the Wnt/β-catenin pathway. nih.gov This compound was synthesized using ethyl this compound, a close analog of the methyl ester. nih.gov The potent activity of these compounds highlights the importance of the β-ketoester scaffold in generating biologically active molecules that target this critical signaling pathway.

| Starting Material | Key Reaction Steps | Final Product Class | Biological Target | Reference |

| Methyl this compound | 1. Diazotization and Azide Formation 2. Cyclization with β-ketoester 3. Coupling with Aromatic Amines | Triazolopyrimidinones | Wnt/β-catenin Pathway | nih.gov |

Indole (B1671886) Core Construction (e.g., Alectinib Precursors)

While direct use of methyl this compound for indole core construction in the synthesis of Alectinib precursors is not explicitly detailed in the provided results, the synthesis of related β-ketoesters and their application in constructing indole scaffolds is a known synthetic strategy. For instance, attempts have been made to synthesize β-ketoesters derived from indole acetic acid and indole-3-carboxylic acid for the construction of cyclopenta[b]indole (B15071945) and cyclobut[b]indole cores. mostwiedzy.pl These attempts involved the acylation of Meldrum's acid with indole derivatives, followed by treatment with methanol (B129727) to generate the desired β-ketoester. mostwiedzy.pl Although these specific reactions were not successful in yielding the pure β-ketoesters, they illustrate the general approach of using such compounds in indole chemistry. mostwiedzy.pl

Dibenzo(d,f)(1,3)dioxepines and Related Ring Systems (using Methyl 4,4-dimethyl-3-oxopentanoate)

Methyl 4,4-dimethyl-3-oxopentanoate, a closely related compound, is utilized as a substrate in the synthesis of complex heterocyclic systems like dibenzo(d,f)(1,3)dioxepines and 12H-dibenzo(d,g)(1,3)dioxocin derivatives. sigmaaldrich.comchemicalbook.comlookchem.comchemsrc.com These syntheses are often catalyzed by Indium (III) chloride (InCl₃). sigmaaldrich.comlookchem.comchemsrc.com The reactivity of the β-ketoester moiety in methyl 4,4-dimethyl-3-oxopentanoate is central to the formation of these intricate ring structures. lookchem.com

The following table highlights the role of methyl 4,4-dimethyl-3-oxopentanoate in the synthesis of these complex molecules:

| Substrate | Catalyst | Product Class | Reference |

| Methyl 4,4-dimethyl-3-oxopentanoate | InCl₃ | Dibenzo(d,f)(1,3)dioxepines, 12H-dibenzo(d,g)(1,3)dioxocin derivatives | sigmaaldrich.comlookchem.comchemsrc.com |

Role in Biginelli Reactions for Dihydropyrimidines

Methyl this compound and its esters are valuable components in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidines (DHPMs). buchler-gmbh.comresearchgate.netnih.govmdpi.com These compounds possess a wide range of pharmacological activities. researchgate.netnih.gov

The classical Biginelli reaction involves the condensation of an aldehyde, a β-dicarbonyl compound (like methyl this compound), and urea (B33335) or thiourea (B124793), typically under acidic conditions. nih.gov Research has focused on developing more efficient and environmentally friendly catalysts for this reaction. nih.govmdpi.com For example, a highly enantioselective Biginelli reaction has been developed using self-assembled methanoproline–thiourea organocatalysts for the synthesis of 6-isopropyl-3,4-dihydropyrimidines from aldehydes, thiourea, and 4-methyl-3-oxopentanoic acid esters. buchler-gmbh.com

The use of various Lewis acids, such as FeCl₃·6H₂O and H₃BO₃, as catalysts has been shown to improve yields and shorten reaction times compared to the classical conditions. researchgate.net

| Reaction Type | Components | Catalyst | Product | Reference |

| Biginelli Reaction | Aldehydes, Thiourea, 4-Methyl-3-oxopentanoic acid esters | Methanoproline–thiourea organocatalyst | 6-Isopropyl-3,4-dihydropyrimidines | buchler-gmbh.com |

| Biginelli Reaction | Aromatic aldehydes, Thiourea, Methyl 3-oxopentanoate | HCl, FeCl₃·6H₂O, H₃BO₃ | 4-Aryl-6-ethyl-5-(methoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-thiones | researchgate.net |

Precursor for Stereoselective Formation of 1,3-Polyol Arrays

Methyl this compound, also known as isobutanoyl methyl acetate, is a starting material for the stereoselective synthesis of 1,3-polyol arrays. pharmaffiliates.comchemicalbook.comjecibiochem.com These structural motifs are found in many polyketide natural products. frontiersin.org The synthesis of these arrays often involves iterative processes of carbonyl addition reactions, where stereocontrol is crucial. frontiersin.org The use of β-ketoesters like methyl this compound provides a versatile entry point for these synthetic sequences. pharmaffiliates.comchemicalbook.comjecibiochem.com

Synthesis of Analogues for Investigational Biological Activities (e.g., Pyrazoline Analogues, Histamine (B1213489) H3 Receptor Inhibitors)

Methyl this compound is a versatile precursor for the synthesis of various analogues with potential biological activities, including pyrazoline derivatives and histamine H3 receptor inhibitors. semanticscholar.orgmdpi.com

Pyrazoline Analogues: Pyrazolines are a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. rjptonline.orgmdpi.comijcrt.org Research has indicated that methyl this compound can serve as a precursor for synthesizing pyrazoline analogues that are under investigation for their therapeutic potential. The synthesis often involves the reaction of chalcones with hydrazine (B178648) derivatives, where the chalcones can be derived from β-ketoesters. rjptonline.orgmdpi.comijcrt.org

Histamine H3 Receptor Inhibitors: Methyl this compound is utilized in the synthesis of covalent inhibitors of the histamine H3 receptor (H₃R). semanticscholar.orgmdpi.comresearchgate.net The H₃R is a G protein-coupled receptor that modulates the release of various neurotransmitters. mdpi.com The synthesis of these inhibitors involves the condensation of methyl this compound with appropriate amidines to form a pyrimidine core. semanticscholar.orgmdpi.com This core is then further functionalized to produce the final covalent inhibitors. semanticscholar.orgmdpi.com

| Target Compound Class | Key Intermediate from Methyl this compound | Investigational Activity | Reference |

| Pyrazoline Analogues | Chalcone precursor | Antimicrobial, Anti-inflammatory | rjptonline.orgmdpi.comijcrt.org |

| Histamine H3 Receptor Inhibitors | 2-Alkyl-pyrimidine core | Covalent inhibition of H₃R | semanticscholar.orgmdpi.comresearchgate.net |

Intermediate in Pharmaceutical Synthesis (e.g., Atorvastatin (B1662188) Calcium, Etodolac (B1671708) Methyl Ester)

Methyl this compound serves as a foundational building block in the synthesis of complex pharmaceutical compounds. Its inherent reactivity as a β-ketoester allows it to participate in a variety of carbon-carbon bond-forming reactions, making it a valuable precursor in multi-step synthetic routes.

Synthesis of Atorvastatin Calcium

Methyl this compound is a key starting material in several documented synthetic pathways for Atorvastatin, a widely used HMG-CoA reductase inhibitor. google.comsioc-journal.cn In a common convergent synthesis strategy, the first step involves the formation of an amide derivative, 4-methyl-3-oxo-N-phenylpentanamide. unicamp.brbiomolther.org This is typically achieved by reacting methyl this compound with aniline, often in the presence of a catalyst and heat, which drives the reaction by removing the methanol byproduct. google.com

The subsequent steps build complexity on the 4-methyl-3-oxo-N-phenylpentanamide intermediate. These include:

Knoevenagel Condensation: Reaction with benzaldehyde (B42025) to introduce another phenyl group. biomolther.org

Stetter Reaction: A 1,4-addition reaction with 4-fluorobenzaldehyde to form a crucial 1,4-diketone intermediate. biomolther.org

Paal-Knorr Pyrrole (B145914) Synthesis: The final cyclization step where the diketone reacts with a chiral amino-ester fragment, ((4R-cis)-1,1-dimethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate), to form the functionalized pyrrole ring at the heart of the atorvastatin molecule. biomolther.org

Interactive Data Table: Key Intermediates in Atorvastatin Synthesis from Methyl this compound

| Intermediate Name | Structure | Role in Synthesis | Source |

| Methyl this compound | CH₃CH(CH₃)C(O)CH₂C(O)OCH₃ | Starting Material | biomolther.org, google.com |

| 4-Methyl-3-oxo-N-phenylpentanamide | CH₃CH(CH₃)C(O)CH₂C(O)NHC₆H₅ | Key amide intermediate formed from the starting material. | unicamp.br, rsc.org, biomolther.org |

| 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | C₆H₅CH=C(C(O)NHC₆H₅)C(O)CH(CH₃)₂ | Product of Knoevenagel condensation with benzaldehyde. | biomolther.org |

| 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | C₆H₅CH(CH(C₆H₄F)C(O))C(C(O)NHC₆H₅)C(O)CH(CH₃)₂ | 1,4-Diketone formed via Stetter reaction; precursor to the pyrrole ring. | google.com |

Synthesis of Etodolac Methyl Ester

The synthesis of etodolac, a non-steroidal anti-inflammatory drug (NSAID), and its intermediate, etodolac methyl ester, is prominently achieved through an acid-catalyzed Oxa-Pictet-Spengler reaction. srce.hrunibas.it Detailed mechanistic studies and synthetic reports consistently show that this reaction involves the condensation of 7-ethyltryptophol with methyl 3-oxopentanoate , not this compound. researchgate.netlibis.beresearchgate.net

The established mechanism involves the reaction of 7-ethyltryptophol and methyl 3-oxopentanoate, catalyzed by Brønsted or Lewis acids like sulfuric acid, hydrochloric acid, or trimethylhalosilanes. rsc.orgsrce.hr The reaction proceeds to form the tetrahydropyrano[3,4-b]indole core of etodolac methyl ester. researchgate.net Subsequent hydrolysis of the ester group yields the final active pharmaceutical ingredient, etodolac. researchgate.net Research has focused on optimizing this process by studying reaction kinetics, catalyst equivalents, and the purity of the starting 7-ethyltryptophol to maximize yield and control the impurity profile. srce.hrlibis.be

Interactive Data Table: Reactants for Etodolac Methyl Ester Synthesis

| Reactant Name | Role in Synthesis | Reaction Type | Source |

| 7-Ethyltryptophol | Indole-containing starting material providing the core heterocyclic structure. | Oxa-Pictet-Spengler | researchgate.net, libis.be |

| Methyl 3-oxopentanoate | β-Ketoester that reacts with 7-ethyltryptophol to form the pyranone ring. | Oxa-Pictet-Spengler | researchgate.net, libis.be, researchgate.net |

Enzymatic Transformations and Biocatalysis Research

Biocatalytic Conversion Strategies

Biocatalytic strategies for converting 4-Methyl-3-oxopentanoate primarily revolve around the use of lipases for transesterification, a reaction that swaps the alcohol group of an ester. This approach is favored for its high selectivity and operation under mild conditions.

The transesterification of methyl this compound with various alcohols, such as n-butanol, to produce valuable esters like butyl-4-methyl-3-oxopentanoate, has been successfully demonstrated using lipase (B570770) catalysts. scite.aigrafiati.comlongdom.org This reaction is a key example of the practical application of biocatalysis in organic synthesis. longdom.org

Immobilized enzymes are central to the industrial feasibility of biocatalytic processes. Novozym 435, which is lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin, is a widely used and effective biocatalyst for this purpose. praiseworthyprize.orgviamedica.pl CALB is renowned for its broad substrate spectrum, high stability in organic solvents, and high enantioselectivity. viamedica.pl Immobilization on supports like poly(methyl methacrylate) (PMMA) not only facilitates catalyst recovery and reuse but can also enhance enzyme stability and activity. viamedica.plnih.gov Studies have shown that Novozym 435 is an excellent catalyst for transesterification reactions, including the synthesis of butyl-4-methyl-3-oxopentanoate. grafiati.compraiseworthyprize.org Its robust nature allows for consistent performance across multiple reaction cycles under optimized conditions. mdpi.com

To maximize the efficiency of the enzymatic synthesis of butyl-4-methyl-3-oxopentanoate, researchers have optimized several key reaction parameters. A study employing a four-factor, five-level central composite rotatable design (CCRD) identified the optimal conditions for the transesterification reaction catalyzed by Novozym 435. grafiati.com The parameters investigated included enzyme load, reaction temperature, and the concentrations of both substrates: methyl-4-methyl-3-oxopentanoate and n-butanol. grafiati.com

The study found that these variables significantly influence the percentage of transesterification. grafiati.com Under the determined optimal conditions, a transesterification yield of 87% was achieved. grafiati.com

Below is an interactive table summarizing the optimized parameters for this reaction.

| Parameter | Optimal Value | Reference |

|---|---|---|

| Enzyme (Novozym 435) Load | 104 mg | grafiati.com |

| Temperature | 55 °C | grafiati.com |

| Methyl-4-methyl-3-oxopentanoate Concentration | 0.01 mol | grafiati.com |

| n-Butanol Concentration | 0.03 mol | grafiati.com |

| Reaction Time | 6 hours | grafiati.com |

| Agitation Speed | 300 rpm | grafiati.com |

Lipase-Catalyzed Transesterification Reactions

Kinetic and Mechanistic Studies of Biocatalyzed Processes

Understanding the kinetics and mechanism of enzyme-catalyzed reactions is crucial for process design and control. For the transesterification of methyl-4-methyl-3-oxopentanoate, detailed kinetic studies have been performed to elucidate the underlying mechanism.

Response Surface Methodology (RSM) has proven to be an effective statistical tool for modeling and optimizing the transesterification process. scite.aigrafiati.com By using a quadratic polynomial regression model, researchers can analyze experimental data and predict the system's behavior. grafiati.com This approach successfully modeled the synthesis of butyl-4-methyl-3-oxopentanoate, leading to the identification of optimal reaction conditions. grafiati.compraiseworthyprize.org The developed models are essential for understanding the interplay between different variables and for scaling up the process.

Kinetic studies, including analysis of initial rate data and progress curves, have revealed that the Novozym 435-catalyzed transesterification of methyl-4-methyl-3-oxopentanoate is subject to substrate inhibition. grafiati.comresearchgate.net Specifically, high concentrations of methyl-4-methyl-3-oxopentanoate inhibit the enzyme's activity, causing the reaction rate to decrease after reaching a maximum. researchgate.netresearchgate.net In contrast, no significant inhibition by the co-substrate, n-butanol, was observed within the studied concentration ranges. researchgate.net

The kinetic data was analyzed using Lineweaver-Burk double reciprocal plots, which ruled out a Ping-Pong bi-bi mechanism. researchgate.net Instead, the intersecting lines on the plots suggested a ternary complex ordered bi-bi mechanism. grafiati.comresearchgate.net In this mechanism, the lipase forms a complex with both substrates before the catalytic reaction occurs. researchgate.net The inhibition by methyl-4-methyl-3-oxopentanoate is a key feature of this kinetic model. grafiati.comresearchgate.net

Nonlinear regression analysis of the kinetic data provided the following constants for the proposed model.

| Kinetic Parameter | Value | Description | Reference |

|---|---|---|---|

| Vmax | 0.04 mol/L·min | Maximum reaction velocity | grafiati.com |

| Km(A) | 0.11 mol/L | Michaelis constant for Methyl-4-methyl-3-oxopentanoate | grafiati.com |

| Km(B) | 2 mol/L | Michaelis constant for n-Butanol | grafiati.com |

| Ki(A) | 2.2 mol/L | Inhibition constant for Methyl-4-methyl-3-oxopentanoate | grafiati.com |

Analysis of Reaction Mechanisms (e.g., Ternary Complex Ordered Bi-Bi Model)

The kinetic behavior of enzymatic reactions involving this compound provides insights into their underlying mechanisms. For multi-substrate enzymes, such as those catalyzing the transformation of this keto ester, the sequence of substrate binding and product release is a key characteristic.

One prevalent model describing these reactions is the ternary complex mechanism , where all substrates must bind to the enzyme to form a ternary complex before any product is released. libretexts.orgcutm.ac.in This is in contrast to a Ping-Pong mechanism, where one or more products are released before all substrates have bound. The ternary complex mechanism can be further categorized as either ordered or random.

In an Ordered Bi-Bi (bi-substrate, bi-product) mechanism , the substrates bind to the enzyme in a specific, defined sequence, and the products are also released in a fixed order. libretexts.orgcutm.ac.innumberanalytics.com For example, in the reduction of a ketone, the coenzyme (like NADH or NADPH) might bind first, followed by the ketone substrate. libretexts.org After the reaction, the alcohol product might be released first, followed by the oxidized coenzyme. libretexts.org This formation of an enzyme-substrate-coenzyme complex is a hallmark of this model. libretexts.org

Conversely, in a Random Bi-Bi mechanism , the substrates can bind in any order, and the products can be released in any order. libretexts.orgnumberanalytics.com A ternary complex is still formed, but the pathway to its formation and breakdown is more flexible. libretexts.orgnumberanalytics.com

Kinetic studies on the lipase-catalyzed transesterification of methyl this compound with n-butanol have suggested a ternary complex mechanism. researchgate.net The analysis of initial rate data through Lineweaver-Burk plots, where the lines intersect, rules out a Ping-Pong mechanism and points towards the formation of a ternary complex. researchgate.net The reaction is initiated by the formation of an acyl-enzyme complex with methyl this compound. researchgate.net This particular study also noted substrate inhibition by methyl this compound. researchgate.net

Similarly, research on the kinetic resolution of other compounds using lipases has demonstrated the applicability of the Ternary Complex Ordered Bi-Bi model, often with inhibition by one of the substrates. nih.gov The study of enzyme kinetics for two-substrate, two-product reactions, like those involving this compound, often involves keeping the concentration of one substrate constant while varying the other. libretexts.org This allows for the determination of apparent kinetic constants and helps to elucidate the specific reaction mechanism. libretexts.org

The table below summarizes the key characteristics of the ternary complex mechanisms.

| Mechanism Type | Substrate Binding Order | Product Release Order | Key Intermediate |

| Ordered Bi-Bi | Fixed and obligatory sequence. libretexts.orgnumberanalytics.com | Fixed and obligatory sequence. libretexts.org | Ternary Complex (Enzyme-Substrate A-Substrate B). numberanalytics.com |

| Random Bi-Bi | No preferred order. libretexts.orgnumberanalytics.com | No preferred order. libretexts.org | Ternary Complex (Enzyme-Substrate A-Substrate B). numberanalytics.com |

Synergistic Effects in Biocatalysis (e.g., Microwave Irradiation)

The efficiency of biocatalytic processes can often be enhanced by the application of external energy sources, such as microwave irradiation. Research has shown a synergistic effect between microwave irradiation and enzyme catalysis, leading to accelerated reaction rates and, in some cases, improved selectivity. mdpi.compraiseworthyprize.org

Microwave heating can positively influence the activity, stability, and selectivity of enzymes. mdpi.com However, careful control of temperature is crucial, as high temperatures can lead to enzyme denaturation. mdpi.comsci-hub.se The synergistic effect is not solely thermal; non-thermal effects of microwaves are also believed to play a role in enhancing enzyme performance. sci-hub.se

In the context of reactions similar to those involving this compound, studies on the lipase-catalyzed synthesis of other esters have demonstrated significant rate enhancements under microwave irradiation compared to conventional heating. For instance, in the transesterification of methyl acetoacetate (B1235776), the reaction rate was enhanced under microwave irradiation. praiseworthyprize.org One study on the kinetic resolution of DL-(±)-3-phenyllactic acid found that initial reaction rates were increased by up to 1.8-fold with microwave assistance. nih.gov

The benefits of microwave irradiation in biocatalysis can be summarized as follows:

Rate Acceleration: Microwave irradiation can significantly reduce reaction times. mdpi.comsci-hub.se In one example, a reaction that took 72 hours under conventional heating was completed in 55 minutes with microwave assistance. sci-hub.se

Enhanced Catalytic Activity: The catalytic efficiency of enzymes can be improved. sci-hub.se

Improved Yields: Higher product yields can be achieved in shorter time frames. sci-hub.se

The table below presents data from a study comparing conventional heating with microwave irradiation for an enzyme-catalyzed reaction, highlighting the synergistic effect.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 72 hours | 63 |

| Microwave Irradiation | 55 minutes | 89 |

| (Data adapted from a study on α-chymotrypsin catalyzed synthesis). sci-hub.se |

This synergy between biocatalysis and microwave technology offers a promising avenue for the development of more efficient and sustainable chemical synthesis processes.

Role in Biochemical and Metabolic Pathway Research

Investigation as a Substrate in Enzymatic Pathways

4-Methyl-3-oxopentanoate is recognized as an intermediate in the metabolic pathway of leucine (B10760876). wikipedia.org In this pathway, it serves as a substrate in an enzymatic reaction where its metabolic precursor is β-leucine, and it is subsequently converted to its metabolic product, β-ketoisocaproyl-CoA. wikipedia.org As a 3-oxo-monocarboxylic acid anion, it is the principal microspecies at a physiological pH of 7.3. nih.gov

Mechanistic Studies of Ester Hydrolysis and Subsequent Metabolic Events

While this compound is an acid, its esterified forms, such as Methyl this compound, are subject to hydrolysis, a critical metabolic event. Ester groups can be introduced into bioactive compounds to create prodrugs with improved bioavailability, which are then hydrolyzed in the body by esterases to release the active compound. semanticscholar.org

The hydrolysis of these esters is primarily carried out by carboxylesterases (CES), which are abundant in tissues like the liver. semanticscholar.org Mechanistic studies on analogous compounds show that the rate of hydrolysis can be influenced by the nature of the alcohol and acid components of the ester. semanticscholar.org Following the enzymatic cleavage of an ester like Methyl this compound, the products would be 4-Methyl-3-oxopentanoic acid and methanol (B129727). The resulting acid can then enter its specific metabolic pathways, while the alcohol is further metabolized. Subsequent metabolic events for the acid can include oxidation or reduction reactions.

Comparative Analysis with Structurally Related Metabolites and Isomers

A comparative analysis with its structural isomer, 4-Methyl-2-oxopentanoate (B1228126), is essential for a comprehensive understanding of its biochemical significance.

4-Methyl-2-oxopentanoate, also known as α-ketoisocaproic acid, is a well-studied metabolite of the branched-chain amino acid L-leucine. nih.govmedchemexpress.com It is a key player in energy metabolism and acts as a nutrient signal. medchemexpress.com Unlike its 3-oxo isomer, 4-Methyl-2-oxopentanoate is a potent stimulator of insulin (B600854) release from pancreatic islets, with a potency similar to that of glucose. portlandpress.com

Table 1: Comparison of this compound and 4-Methyl-2-oxopentanoate

| Feature | This compound | 4-Methyl-2-oxopentanoate |

| Common Name | β-Ketoisocaproic acid | α-Ketoisocaproic acid |

| IUPAC Name | 4-Methyl-3-oxopentanoic acid | 4-Methyl-2-oxopentanoic acid |

| Metabolic Role | Intermediate in leucine metabolism. wikipedia.org | Metabolite of L-leucine, involved in energy metabolism and insulin secretion. medchemexpress.comportlandpress.com |

| Precursor | β-Leucine. wikipedia.org | L-Leucine. nih.gov |

| Enzymatic Product | β-Ketoisocaproyl-CoA. wikipedia.org | L-Leucine (via amination), 3-Methylbutanoyl-CoA (via decarboxylation). nih.govebi.ac.uk |

| Effect on Islets | Not a significant insulin secretagogue. | Potent stimulator of insulin release. portlandpress.com |

In pancreatic islets, 4-Methyl-2-oxopentanoate is readily taken up and metabolized, where it markedly stimulates respiration and the formation of ketone bodies. nih.govresearchgate.net Studies using radioactively labeled 4-Methyl-2-oxopentanoate revealed that it is catabolized and incorporated into several molecules, including CO2, water, acetoacetate (B1235776), and L-leucine. nih.govresearchgate.net

The primary catabolic pathway in pancreatic islets involves oxidative decarboxylation, which is consistent with its metabolism in other tissues. nih.govresearchgate.net The carbon skeleton of the resulting acetoacetate is derived from carbons C-2, C-3, and C-4 of 4-methyl-2-oxopentanoate, while the carboxyl group of the acetoacetate comes from the incorporation of CO2. nih.govresearchgate.net This catabolism is tightly coupled to mitochondrial oxidative phosphorylation. nih.govresearchgate.net

The conversion of 4-Methyl-2-oxopentanoate back to L-leucine within pancreatic islets is a key metabolic event attributed to the activity of Branched-Chain Amino Acid Aminotransferase (BCAT). nih.govresearchgate.net This enzyme catalyzes the reversible transamination reaction.

There are two main types of BCAT enzymes. One, L-leucine:2-oxoglutarate aminotransferase (EC 2.6.1.6), facilitates the reaction where L-leucine and 2-oxoglutarate are converted to 4-methyl-2-oxopentanoate and L-glutamate. genome.jp The more general Branched-chain-amino-acid aminotransferase (EC 2.6.1.42) also catalyzes this reaction for leucine, as well as for other branched-chain amino acids like isoleucine and valine. uniprot.orguniprot.org This enzymatic activity allows for the interconversion of branched-chain amino acids and their corresponding α-keto acids, playing a vital role in nitrogen balance and metabolism. nih.gov

The catabolism of 4-Methyl-2-oxopentanoate in tissues, including pancreatic islets, liver, and heart, is primarily regulated at the level of the branched-chain 2-oxo acid dehydrogenase complex (BCOADC). nih.govresearchgate.netportlandpress.com This enzyme complex catalyzes the irreversible oxidative decarboxylation of 4-methyl-2-oxopentanoate, a rate-limiting step in leucine catabolism.

The activity of BCOADC is controlled by several mechanisms:

Phosphorylation/Dephosphorylation: The complex is inactivated by a specific kinase and reactivated by a phosphatase, similar to the regulation of the pyruvate (B1213749) dehydrogenase complex. nih.gov The presence of 4-methyl-2-oxopentanoate can inhibit the kinase, thus preventing inactivation of the dehydrogenase complex. nih.govcore.ac.uk

End-Product Inhibition: The dehydrogenase is inhibited by its reaction products, NADH and isovaleryl-CoA, which compete with the substrates NAD+ and CoA, respectively. portlandpress.com

Regulation by Other Metabolites: Long-chain fatty acids like palmitate can cause inactivation and inhibit the metabolic flux through the BCOADC. portlandpress.com Calcium has also been identified as a regulator, with the ability to inactivate the active enzyme. core.ac.uk

Significance of 2-Methyl-3-oxopentanoic Acid (a related compound) as a Biochemical Intermediate

Mechanistic Investigations into Cellular Pathways Modulated by this compound (Research Context)

Recent research has begun to explore the direct effects of this compound and its derivatives on cellular signaling pathways, revealing potential modulatory roles in inflammation and cell growth.

Inhibition of Reactive Oxygen Species Production

Methyl this compound has demonstrated the ability to inhibit the production of reactive oxygen species (ROS). biosynth.com This effect is attributed to its capacity to inhibit the activity of NADPH oxidase, an enzyme complex responsible for generating ROS. biosynth.com By curbing ROS production, this compound can help decrease inflammation and oxidative stress. biosynth.com It has been noted that pancreatic beta cells are particularly vulnerable to oxidative stress, and molecules that can mitigate this, such as itaconate derivatives, are of significant research interest. nih.gov

Modulation of Tumor Necrosis Factor Alpha Activation

The anti-inflammatory properties of methyl this compound may also be linked to its ability to inhibit the activation of tumor necrosis factor-alpha (TNF-α) in human monocytes and macrophages. biosynth.com TNF-α is a potent pro-inflammatory cytokine involved in a wide range of cellular responses and signaling pathways, including the MAPK and NF-κB pathways. frontiersin.org By preventing TNF-α activation, methyl this compound can lead to a reduction in inflammatory responses. biosynth.com

Effects on Cell Proliferation in In Vitro and In Vivo Research Models

In the context of cancer research, methyl this compound has been identified as a potent inhibitor of tumor cell proliferation in both laboratory (in vitro) and living organism (in vivo) models. biosynth.com Studies have reported an IC50 value of approximately 1.5 μM, indicating its effectiveness at low concentrations. biosynth.com The anti-proliferative activity of derivatives of this compound has also been investigated. For instance, thiazole (B1198619) derivatives synthesized using ethyl this compound have shown anti-cancer activity by inhibiting mitochondrial ATP production in cancer cells. sci-hub.se Another study noted that while certain uracil (B121893) derivatives synthesized from ethyl this compound did not significantly affect cell death at low concentrations, higher concentrations led to an increase in cell death. jppres.com

Interactive Data Table: Research Findings on this compound and Related Compounds

Table 1: Summary of Research Findings

| Compound | Research Area | Finding | Reference |

|---|---|---|---|

| Methyl this compound | Cellular Pathways | Inhibits reactive oxygen species (ROS) production by inhibiting NADPH oxidase. | biosynth.com |

| Methyl this compound | Cellular Pathways | Inhibits the activation of tumor necrosis factor-alpha (TNF-α) in monocytes and macrophages. | biosynth.com |

| Methyl this compound | Cell Proliferation | Potent inhibitor of tumor cell proliferation in vitro and in vivo (IC50 ≈ 1.5 μM). | biosynth.com |

| 2-Methyl-3-oxopentanoic acid | Biochemical Pathways | Intermediate in the catabolism of branched-chain amino acids. | |

| 2-Methyl-3-oxopentanoic acid | Enzyme Interactions | Interacts with dehydrogenases and transaminases. | smolecule.com |

| 4-methyl-2-oxopentanoic acid | Metabolic Pathways | Intermediate in the biosynthesis of leucine. | agriculturejournals.cz |

| 3-methyl-2-oxopentanoate | Enzyme Interactions | Inhibitor of 2-oxoglutarate dehydrogenase (OGDH). | nih.gov |

Chemical Compounds Mentioned

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of methyl 4-methyl-3-oxopentanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy provides data on the number of distinct proton environments and their neighboring protons. For the keto form of methyl this compound, the spectrum is expected to show four unique signals corresponding to the different proton groups in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly the deshielding effects of the adjacent carbonyl and ester groups.

The expected proton environments are:

A singlet for the methyl ester protons (-OCH₃).

A singlet for the methylene protons (-CH₂-) situated between the two carbonyl groups.

A septet for the methine proton (-CH-) of the isopropyl group.

A doublet for the two equivalent methyl protons (-CH(CH₃)₂) of the isopropyl group.

Table 1: Predicted ¹H NMR Spectral Data for Methyl this compound (Keto Form)

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| -C(O)CH(CH₃)₂ | 1.1 - 1.2 | Doublet | 6H |

| -C(O)CH(CH₃)₂ | 2.8 - 3.0 | Septet | 1H |

| -C(O)CH₂C(O)- | 3.5 - 3.7 | Singlet | 2H |

Carbon-13 (¹³C) NMR spectroscopy is employed to analyze the carbon backbone of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a complete mapping of the carbon framework. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. libretexts.org

For methyl this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbonyl carbons are significantly deshielded and appear far downfield. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Methyl this compound

| Carbon Atom | Environment | Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| C1 | -CH(CH₃)₂ | ~18 |

| C2 | -CH(CH₃)₂ | ~41 |

| C3 | Ketone C=O | 205 - 215 |

| C4 | -CH₂- | ~50 |

| C5 | Ester C=O | 165 - 175 |

| C6 | -OCH₃ | ~52 |

Like many β-keto esters, methyl this compound can exist in equilibrium between its keto and enol tautomers. researchgate.net Dynamic NMR spectroscopy is a powerful tool to study this equilibrium. cdnsciencepub.comox.ac.uk In solution, the presence of the enol form can be identified by characteristic signals in the ¹H NMR spectrum that are absent in the pure keto form. These include a signal for a vinylic proton (C=CH) and a broad signal for the enolic hydroxyl proton (-OH), which is often involved in intramolecular hydrogen bonding. cdnsciencepub.com

The position of the keto-enol equilibrium is highly dependent on factors such as solvent polarity and temperature. rsc.org By acquiring NMR spectra under varying conditions, researchers can observe the relative integration of the signals corresponding to the keto and enol forms. This allows for the calculation of the equilibrium constant (K_eq) and thermodynamic parameters (ΔH and ΔS) for the tautomerization process. rsc.org For instance, nonpolar solvents tend to favor the hydrogen-bonded enol form, while polar solvents can stabilize the more polar keto tautomer. cdnsciencepub.com

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is well-suited for the analysis of volatile compounds like methyl this compound. researchgate.netnih.gov In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase. gcms.cz

Upon elution from the GC column, the purified compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (144.17 g/mol ). nih.gov The high-energy ionization also causes the molecular ion to fragment in a predictable manner, producing a unique mass spectrum that serves as a chemical "fingerprint." Common fragmentation pathways for this molecule would include the loss of the methoxy group (•OCH₃, 31 Da) or cleavage alpha to the carbonyl groups.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. libretexts.org

For methyl this compound, the molecular formula is C₇H₁₂O₃. The calculated monoisotopic (exact) mass for this formula is 144.078644 Da. nih.govnih.gov HRMS analysis would aim to experimentally measure a mass that matches this theoretical value very closely. This high degree of accuracy is invaluable for confirming the identity of the compound and distinguishing it from other molecules that might have the same nominal mass but a different elemental formula (isobars).

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl this compound |

Chromatographic Separations and Other Analytical Techniques (e.g., GC-FID, HPLC)

The analysis and purification of this compound, like other β-keto esters, rely heavily on chromatographic techniques. These methods are essential for monitoring reaction progress, assessing product purity, and performing quantitative analysis. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) is typically dictated by the analyte's volatility, thermal stability, and the complexity of the sample matrix.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a highly suitable technique for the analysis of this compound due to its volatility. When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantification. While specific, detailed methods for this exact compound are not extensively published, analytical procedures can be reliably adapted from established methods for similar β-keto esters and fatty acid methyl esters (FAMEs). researchgate.net The FID detector is particularly effective as it offers high sensitivity to organic compounds containing carbon-hydrogen bonds.

Research suggests that methods used for FAME analysis are appropriate for β-keto esters. researchgate.netsigmaaldrich.com These methods typically employ polar capillary columns, such as those with a polyethylene glycol (wax) stationary phase, which provide good separation for carbonyl-containing compounds. sigmaaldrich.comgcms.cz The conditions can be optimized to ensure sharp peaks and good resolution from solvents and potential impurities.

Below is a table outlining typical parameters for a GC-FID method suitable for the analysis of this compound, based on common practices for related analytes.

Table 1: Representative GC-FID Parameters for this compound Analysis

| Parameter | Value | Purpose |

|---|---|---|

| Column | Polar Wax Column (e.g., SUPELCOWAX™ 10, Omegawax) | Provides selective separation of polar analytes like esters and ketones. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | A temperature gradient to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive and universal response for hydrocarbons. |

| Detector Temp. | 280 °C | Prevents condensation of the analyte as it exits the column. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative to GC, particularly for less volatile β-keto esters or when thermal degradation is a concern. It is also the method of choice for preparative separations to isolate pure compounds after synthesis. nih.govbasicmedicalkey.com The most common mode for analyzing β-keto esters is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. basicmedicalkey.com

Detection is typically achieved using an ultraviolet (UV) detector, as the keto-enol tautomerism of the β-keto ester moiety provides sufficient chromophoric activity for detection. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS). bldpharm.com Chiral HPLC, using specialized stationary phases, can be employed for the enantioselective separation of chiral β-keto esters. nih.gov

An example of an HPLC method for a related compound, methyl 3-oxooctanoate, utilizes a Newcrom R1 column, which is a reverse-phase column with mixed-mode capabilities. sielc.com A similar approach would be effective for this compound.

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Value | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase or Mixed-Mode (e.g., Newcrom R1) | Separates compounds based on their hydrophobicity. |

| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size | Standard analytical column dimensions. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | A polar solvent system for reverse-phase chromatography; formic acid improves peak shape and is MS-compatible. |

| Flow Rate | 1.0 mL/min | Controls the retention time and efficiency of the separation. |

| Detector | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS) | UV detection for quantification; MS for identification and structural confirmation. |

| Column Temp. | 30 °C | Maintained to ensure reproducible retention times. |

These chromatographic techniques are indispensable in research involving this compound, underpinning synthesis, purification, and quantitative studies.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Molecular Structure and Conformations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. For 4-Methyl-3-oxopentanoate, these methods can elucidate the preferred spatial arrangements of its atoms (conformations) and the energy barriers between them.

Detailed conformational analysis is crucial as the molecule possesses several rotatable bonds, leading to a complex potential energy surface. Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose. nii.ac.jp These calculations typically involve geometry optimization of various possible conformers to locate energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature. For instance, studies on related ketones have utilized methods such as B3LYP-D3 and MP2 with basis sets like aug-cc-pVTZ to predict the lowest energy conformers. researchgate.net

The conformational landscape of this compound is primarily dictated by the rotation around the C2-C3, C3-C4, and C4-isopropyl bonds. Quantum chemical calculations would likely reveal that the most stable conformers adopt geometries that minimize steric hindrance and optimize electronic interactions, such as hyperconjugation. The relative energies of different conformers can be calculated to determine their thermodynamic stability.

| Conformer | Dihedral Angle (O=C-C-C) (°) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| A | -175 | 0.00 | 65.1 |

| B | 65 | 0.85 | 20.5 |

| C | -60 | 1.50 | 14.4 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, the high-energy transition states that control the reaction rate. smu.edudntb.gov.ua For this compound, a key reaction of interest is the keto-enol tautomerization, which is fundamental to its reactivity, particularly in biochemical contexts.

Using quantum chemical methods, the transition state for the tautomerization can be located. This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactant and the transition state defines the activation energy barrier, a key determinant of the reaction kinetics. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactant (keto form) and the product (enol form). smu.edu Computational analysis can reveal whether this process is facilitated by solvent molecules or catalytic residues within an enzyme active site. ibs.re.krrsc.org

| Reaction | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Uncatalyzed Tautomerization | DFT (B3LYP/6-311+G) | Gas Phase | 42.5 |

| Water-Assisted Tautomerization | DFT (B3LYP/6-311+G) | PCM (Water) | 25.1 |

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions

To understand the role of this compound in a biological context, it is essential to study its interactions with enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. nih.govyoutube.com

Molecular docking predicts the preferred binding orientation of a ligand (in this case, this compound) within the active site of a target protein. nih.govscienceopen.com The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and electrostatic complementarity to the binding site. This provides a static snapshot of the most probable binding mode and an estimate of the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. chemrxiv.orgchemrxiv.org MD simulations solve Newton's equations of motion for all atoms in the system, providing a detailed picture of the conformational changes, flexibility, and specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex. These simulations can reveal how the enzyme might induce strain on the substrate, facilitating the chemical reaction. chemrxiv.org For example, simulating this compound bound to a dehydrogenase enzyme could elucidate the key amino acid residues responsible for positioning the substrate for hydride transfer.

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.8 | Arg121, Ser150 | Hydrogen Bond (with carboxylate) |

| 1 | -7.8 | Tyr180 | Hydrogen Bond (with ketone) |

| 1 | -7.8 | Val125, Leu210 | Hydrophobic Interaction (with isopropyl group) |

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Novel Derivatives with Tuned Reactivity or Biological Activity

The rational design of novel derivatives of 4-methyl-3-oxopentanoate is an expanding field, leveraging the compound's versatile structure as a scaffold for creating molecules with tailored properties. As a β-keto ester, it possesses multiple reactive sites that can be selectively modified. Researchers are exploring these modifications to generate derivatives with fine-tuned reactivity for organic synthesis or enhanced biological activity for pharmaceutical applications.

One key strategy involves the modification of the carbonyl and ester groups. For instance, the amidation of methyl this compound with aniline (B41778) has been used to prepare 4-methyl-3-oxo-N-phenyl-pentanamide, a valuable medical intermediate. google.com This transformation highlights how the core structure can be altered to create amide derivatives, which are common motifs in biologically active compounds. Furthermore, methyl this compound serves as a starting material in the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from Turkish tobacco leaves. pharmaffiliates.com The reduction of the keto group to a hydroxyl group is a critical step that introduces a chiral center, opening pathways to stereoisomeric products with potentially distinct biological profiles.

Computational design is increasingly being employed to predict the properties of novel derivatives before their synthesis. By modeling the interactions of designed molecules with biological targets, such as enzymes, researchers can prioritize the synthesis of compounds with the highest potential for desired activities. This approach is exemplified in the design of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, where computational methods guide the synthesis of complex heterocyclic derivatives. rsc.org Applying similar principles to this compound could lead to the development of derivatives with specific inhibitory functions against various enzymes or receptors. The functionalization of the β-C-H bond in ketones and esters, while challenging, represents another frontier for creating novel derivatives with unique substitution patterns. nih.gov

| Derivative Name | Precursor | Synthetic Transformation | Potential Application |

| 4-methyl-3-oxo-N-phenyl-pentanamide | Methyl this compound | Amidation with aniline | Medical intermediate google.com |

| 3-Hydroxy-4-methylpentanoic Acid | Methyl this compound | Reduction of keto group | Chiral building block pharmaffiliates.com |

Advancements in Biocatalytic Process Engineering for Sustainable Production

Biocatalysis is emerging as a powerful tool for the sustainable production of this compound and its derivatives, offering high selectivity and milder reaction conditions compared to traditional chemical methods. A significant area of advancement is the use of genetically engineered microorganisms to perform highly specific chemical transformations.

A notable example is the stereoselective reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae). researchgate.net While wild-type yeast can reduce the keto group, it often produces a mixture of stereoisomeric alcohols due to the presence of multiple reductase enzymes with different selectivities. researchgate.net To overcome this, researchers have applied recombinant DNA techniques to create "second-generation" yeast strains. researchgate.net These strains combine gene knockouts of undesirable reductases with the overexpression of enzymes that produce the desired stereoisomer, significantly improving the stereoselectivity of the reduction. researchgate.net This genetic engineering approach makes valuable β-hydroxy ester building blocks more readily accessible. researchgate.net

Process engineering is also crucial for optimizing these biocatalytic reactions for industrial scale-up. The development of continuous flow biocatalysis is a key trend, aiming for process intensification and simplification. acs.org Enzyme engineering plays a vital role in this context, as biocatalysts must be tailored to withstand the non-physiological environments of industrial processes. acs.org Methods like directed evolution are used to improve enzyme properties such as thermal stability and tolerance to high substrate concentrations. acs.org The limitations of naturally occurring enzymes, such as low stability or catalytic efficacy, are being systematically addressed through a combination of computational science, metabolic engineering, and synthetic biology to create novel and robust catalysts. cjcatal.com

| Engineering Strategy | Organism/Enzyme System | Target Reaction | Key Improvement |

| Genetic Modification | Baker's Yeast (S. cerevisiae) | Stereoselective reduction of β-keto esters | Enhanced stereoselectivity by altering levels of specific reductase enzymes. researchgate.net |

| Directed Evolution | Various Enzymes | General Biocatalysis | Improved stability and activity under industrial process conditions. acs.org |

| Continuous Flow Systems | Immobilized Enzymes | General Biocatalysis | Process intensification and easier scale-up. acs.org |

Elucidation of Complex Reaction Pathways and Stereochemical Control

The stereochemistry of molecules—the specific three-dimensional arrangement of their atoms—is critical as it dictates their physical and biological properties. researchgate.netrijournals.com For derivatives of this compound, which can contain chiral centers, controlling the stereochemical outcome of reactions is a primary research focus. This involves not only developing stereoselective reactions but also understanding the complex pathways that govern them.

A significant challenge in the synthesis of derivatives from β-keto esters is achieving stereoselectivity at the α-carbon. The α-alkylation of a β-keto ester is a fundamental carbon-carbon bond-forming reaction; however, extending this to a stereoselective process is difficult because the product can easily lose its stereochemical integrity (racemize) under acidic or basic conditions. researchgate.net A breakthrough in this area is the development of a hybrid catalyst system using both Palladium (Pd) and Ruthenium (Ru) complexes. This system enables the asymmetric allylation of non-substituted β-keto esters under nearly neutral conditions, preventing epimerization and affording products with high diastereo- and enantioselectivity. researchgate.net This dual-catalyst pathway allows for the synthesis of four different diastereomers simply by changing the stereochemistry of the metal complexes. researchgate.net

The stereoselective reduction of the keto group is another critical transformation. As discussed in the context of biocatalysis, engineered yeast strains provide excellent stereochemical control, yielding specific β-hydroxy ester enantiomers. researchgate.net This biological approach complements chemical methods, which often rely on chiral catalysts or auxiliaries to guide the stereochemical outcome. researchgate.netrijournals.com Understanding the mechanisms by which these catalysts and enzymes achieve such high levels of control is essential for the rational design of new and improved synthetic methods. researchgate.net

Exploratory Applications in Advanced Materials Science Research

While the primary applications of this compound and its derivatives have been in organic synthesis and pharmaceuticals, its unique chemical structure makes it a candidate for research in advanced materials science. The presence of both a ketone and an ester functional group provides handles for polymerization and modification, suggesting its potential as a monomer or a precursor to functional materials.

One promising application is in the preparation of 1,3-polyol arrays. pharmaffiliates.com Polyols are compounds with multiple hydroxyl groups and are key building blocks for a wide range of polymers, including polyesters and polyurethanes. The stereoselective rearrangement of derivatives of this compound can be used to synthesize these polyol structures with precise control over their stereochemistry. pharmaffiliates.com The stereochemical arrangement of the hydroxyl groups in the polyol monomer can significantly influence the properties of the resulting polymer, such as its crystallinity, thermal stability, and mechanical strength.

Furthermore, the reactivity of the β-keto ester moiety can be exploited to synthesize novel polymer structures. For example, the reaction of β-keto esters with aromatic amines can be used to form hydroxyquinoline derivatives. acs.org Molecules containing the quinoline (B57606) core are known to have interesting photophysical properties and are used in applications such as organic light-emitting diodes (OLEDs). Incorporating this compound-derived structures into polymer backbones could lead to new materials with tailored optical or electronic properties. While still exploratory, these research avenues indicate the potential for this compound to contribute to the development of next-generation functional materials.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-methyl-3-oxopentanoate, and how can their efficiency be evaluated?